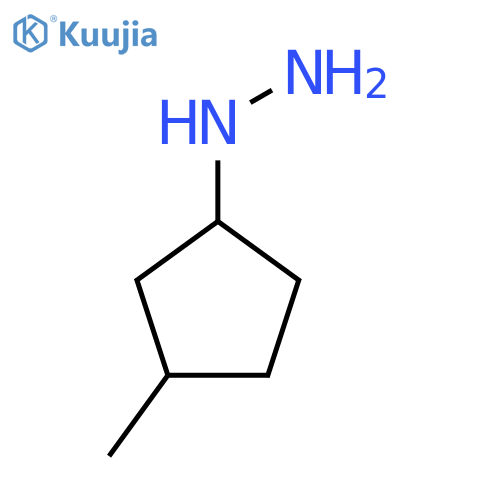Cas no 1260850-39-2 ((3-methylcyclopentyl)hydrazine)

1260850-39-2 structure
商品名:(3-methylcyclopentyl)hydrazine
CAS番号:1260850-39-2
MF:C6H14N2
メガワット:114.188761234283
MDL:MFCD09745208
CID:2102697
PubChem ID:53402138
(3-methylcyclopentyl)hydrazine 化学的及び物理的性質
名前と識別子
-
- 1-(3-Methylcyclopentyl)hydrazine
- 1-((3R)-3-METHYLCYCLOPENTYL)HYDRAZINE
- (3-methylcyclopentyl)hydrazine
-
- MDL: MFCD09745208
- インチ: 1S/C6H14N2/c1-5-2-3-6(4-5)8-7/h5-6,8H,2-4,7H2,1H3
- InChIKey: IKMMUVYSVDIQEB-UHFFFAOYSA-N
- ほほえんだ: N(C1CCC(C)C1)N
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 1
- 複雑さ: 72.9
- トポロジー分子極性表面積: 38
(3-methylcyclopentyl)hydrazine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357598-250mg |
(3-Methylcyclopentyl)hydrazine |
1260850-39-2 | 95% | 250mg |
¥28594.00 | 2024-08-09 | |
| Enamine | EN300-276427-5.0g |
(3-methylcyclopentyl)hydrazine |
1260850-39-2 | 5g |
$3852.0 | 2023-06-06 | ||
| Enamine | EN300-276427-0.5g |
(3-methylcyclopentyl)hydrazine |
1260850-39-2 | 0.5g |
$1275.0 | 2023-09-10 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357598-1g |
(3-Methylcyclopentyl)hydrazine |
1260850-39-2 | 95% | 1g |
¥35856.00 | 2024-08-09 | |
| Enamine | EN300-276427-0.05g |
(3-methylcyclopentyl)hydrazine |
1260850-39-2 | 0.05g |
$1115.0 | 2023-09-10 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357598-100mg |
(3-Methylcyclopentyl)hydrazine |
1260850-39-2 | 95% | 100mg |
¥31557.00 | 2024-08-09 | |
| Enamine | EN300-276427-0.1g |
(3-methylcyclopentyl)hydrazine |
1260850-39-2 | 0.1g |
$1169.0 | 2023-09-10 | ||
| Enamine | EN300-276427-10g |
(3-methylcyclopentyl)hydrazine |
1260850-39-2 | 10g |
$5712.0 | 2023-09-10 | ||
| Enamine | EN300-276427-10.0g |
(3-methylcyclopentyl)hydrazine |
1260850-39-2 | 10g |
$5712.0 | 2023-06-06 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357598-50mg |
(3-Methylcyclopentyl)hydrazine |
1260850-39-2 | 95% | 50mg |
¥24079.00 | 2024-08-09 |
(3-methylcyclopentyl)hydrazine 関連文献
-
Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630
1260850-39-2 ((3-methylcyclopentyl)hydrazine) 関連製品
- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)
- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)
- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)
- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)
- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)
- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)
- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)
- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)
- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)
- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)
推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
